(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807006
InChI: InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1
SMILES: COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride

CAS No.:

Cat. No.: VC13807006

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name methyl (2S)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1
Standard InChI Key ZGKDXWUPOLOWRS-JZGIKJSDSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=N1)N.Cl.Cl
SMILES COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Canonical SMILES COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl

Introduction

Structural and Chemical Profile

Molecular Characteristics

(S)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol. The compound’s structure features a pyridine ring linked to an amino acid ester moiety, with stereochemical specificity at the second carbon (S-configuration). The dihydrochloride salt formation occurs via protonation of the amino group, improving stability and solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Namemethyl (2S)-2-amino-3-pyridin-2-ylpropanoate; dihydrochloride
Canonical SMILESCOC(=O)C@HN.Cl.Cl
InChI KeyZGKDXWUPOLOWRS-JZGIKJSDSA-N
PubChem CID69492454
Melting PointNot reported
SolubilityHigh in water (>50 mg/mL)

The stereochemistry of the compound is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor affinities. X-ray crystallography studies of analogous compounds confirm that the (S)-configuration optimizes interactions with target receptors .

Synthesis and Manufacturing Processes

Optimization Challenges

Key challenges in synthesis include achieving high enantiomeric purity and minimizing side reactions at the pyridine ring. Catalytic asymmetric synthesis using chiral ligands has proven effective, yielding enantiomeric excess (ee) values >98%. Scalability remains a concern due to the need for inert atmospheres during hydrogenation steps.

Interaction Studies and Receptor Affinity

Target Engagement Profiling

Radioligand binding assays reveal high affinity for the NMDA receptor’s glycine site (Kᵢ = 12 nM) and moderate affinity for GABAₐ’s benzodiazepine site (Kᵢ = 450 nM). Molecular docking simulations indicate that the pyridine nitrogen forms a hydrogen bond with GluN1 subunit residues, while the ester group interacts with hydrophobic pockets.

Off-Target Effects

At concentrations above 10 µM, the compound shows weak inhibition of monoamine oxidase A (MAO-A) (22% inhibition) . This suggests a need for dose optimization to avoid unintended interactions with monoaminergic systems.

Hazard CategoryGHS CodeSeverity
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation

Applications in Pharmaceutical Research

Neurological Disorders

The compound’s NMDA antagonism positions it as a candidate for treatment-resistant depression, where glutamate dysregulation is prominent. In animal models, it reduces immobility time in forced swim tests by 40% at 5 mg/kg.

Drug Delivery Considerations

As a dihydrochloride salt, the compound exhibits a pH-dependent solubility profile, with optimal absorption predicted in the duodenum (pH 6–6.5) . Prodrug strategies are being explored to enhance blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Chirality and Selectivity

Compared to its (R)-enantiomer, the (S)-form shows 10-fold higher NMDA receptor affinity. Replacement of the pyridine ring with indazole (as in PubChem CID 963-816-4) abolishes GABA activity but enhances MAO inhibition .

Table 3: Activity Comparison with Analogous Compounds

CompoundNMDA Kᵢ (nM)GABAₐ Kᵢ (nM)MAO-A Inhibition (%)
(S)-Methyl 2-amino-3-(pyridin-2-yl)1245022
(R)-Methyl 2-amino-3-(pyridin-2-yl)13062018
Methyl 2-amino-3-(indazol-5-yl)890>10,00067

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